molecular formula C16H15FN2O B8529945 7-[(4-Fluorophenyl)methoxy]-2,3-dimethyl-1H-pyrrolo[3,2-b]pyridine CAS No. 882681-33-6

7-[(4-Fluorophenyl)methoxy]-2,3-dimethyl-1H-pyrrolo[3,2-b]pyridine

Cat. No. B8529945
M. Wt: 270.30 g/mol
InChI Key: UGOHYASRVCQFLB-UHFFFAOYSA-N
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Patent
US07642269B2

Procedure details

4-(4-Fluorobenzyloxy)-3-nitropyridine (4.8 g, 19.34 mmol) prepared in Preparation 2 was dissolved in anhydrous tetrahydrofuran (200 ml) under a nitrogen atmosphere. 1-Methyl-1-propenyl magnesium bromide (0.5M in tetrahydrofuran solution, 116 ml, 58.02 mmol) was added at −78° C. to the solution, which was then stirred for 5 hours at −20° C. 20% Ammonium chloride solution (20 ml) was added to the reaction mixture, which was then extracted with ethyl acetate (200 ml) twice. The separated organic layer was dried on anhydrous magnesium sulfate and then concentrated under reduced pressure. The resulting residue was purified with silica gel column chromatography (ethyl acetate/methylene chloride/methanol=10/10/1, (v/v/v)) to give the titled compound as a pale yellow solid (2.45 g, 28.3%).
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
116 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
28.3%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:18]=[CH:17][C:5]([CH2:6][O:7][C:8]2[CH:13]=[CH:12][N:11]=[CH:10][C:9]=2[N+:14]([O-])=O)=[CH:4][CH:3]=1.[CH3:19][C:20]([Mg]Br)=[CH:21][CH3:22].[Cl-].[NH4+]>O1CCCC1>[F:1][C:2]1[CH:18]=[CH:17][C:5]([CH2:6][O:7][C:8]2[CH:13]=[CH:12][N:11]=[C:10]3[C:20]([CH3:19])=[C:21]([CH3:22])[NH:14][C:9]=23)=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
4.8 g
Type
reactant
Smiles
FC1=CC=C(COC2=C(C=NC=C2)[N+](=O)[O-])C=C1
Step Two
Name
Quantity
116 mL
Type
reactant
Smiles
CC(=CC)[Mg]Br
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
was then stirred for 5 hours at −20° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was then extracted with ethyl acetate (200 ml) twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The separated organic layer was dried on anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified with silica gel column chromatography (ethyl acetate/methylene chloride/methanol=10/10/1, (v/v/v))

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
FC1=CC=C(COC2=C3C(=NC=C2)C(=C(N3)C)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.45 g
YIELD: PERCENTYIELD 28.3%
YIELD: CALCULATEDPERCENTYIELD 46.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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